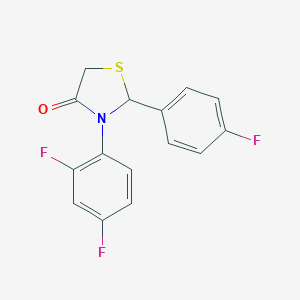![molecular formula C18H14N6OS2 B261594 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is not yet fully understood. However, preliminary studies suggest that this compound may exert its effects through the inhibition of specific enzymes or receptors in the body, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide are numerous and varied. Some of the most notable effects observed in preclinical studies include anti-inflammatory activity, anti-tumor activity, and the ability to regulate glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in laboratory experiments is its relative ease of synthesis and availability. However, one of the main limitations of using this compound is its potential toxicity, which must be carefully monitored and controlled in all experiments.
Orientations Futures
There are numerous potential future directions for research involving 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. Some of the most promising areas of research include further investigation of its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential as a therapeutic agent in human clinical trials. Additionally, this compound may also have applications in other fields, such as materials science and catalysis, which should be further explored in future research.
Méthodes De Synthèse
The synthesis of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The most commonly used method for synthesizing this compound involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-(bromomethyl)benzonitrile, followed by the reaction of the resulting intermediate with sodium azide and dimethyl sulfide.
Applications De Recherche Scientifique
The potential applications of 4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in scientific research are vast and varied. One of the most promising areas of application for this compound is in the field of medicinal chemistry, where it is being studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
Propriétés
Nom du produit |
4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
|---|---|
Formule moléculaire |
C18H14N6OS2 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-(5-methylsulfanyltetrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H14N6OS2/c1-26-18-21-22-23-24(18)14-9-7-13(8-10-14)16(25)20-17-19-15(11-27-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,25) |
Clé InChI |
JCXKZJVATSZULF-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
SMILES canonique |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



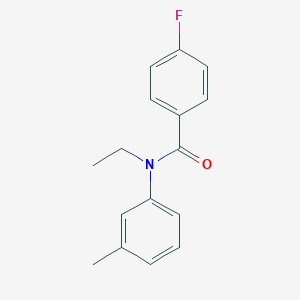
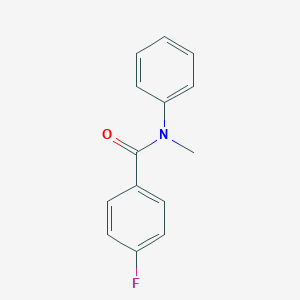
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)
![1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)
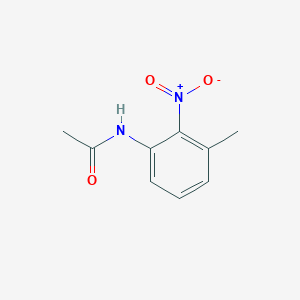

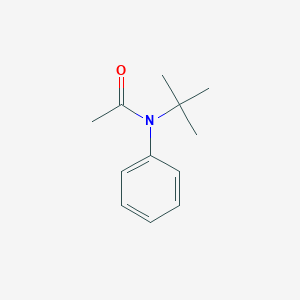

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)

